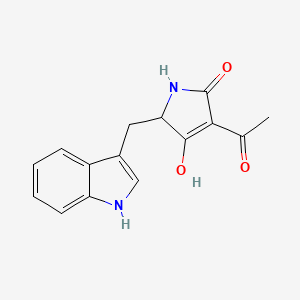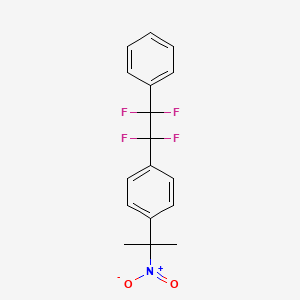
1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene is an organic compound that features both nitro and fluoro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene likely involves multiple steps, including the introduction of the nitro group and the fluoro groups. Typical synthetic routes might include:
Nitration: Introduction of the nitro group using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Fluorination: Introduction of the fluoro groups using fluorinating agents such as elemental fluorine, hydrogen fluoride, or other fluorinating reagents.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene may have applications in:
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigation of its pharmacological properties.
Industry: Use in the development of advanced materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene would depend on its specific application. For example:
In biological systems: It might interact with specific enzymes or receptors, affecting biochemical pathways.
In chemical reactions: It might act as a reactant or catalyst, influencing reaction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Nitropropan-2-yl)-4-(2,2,2-trifluoroethyl)benzene
- 1-(2-Nitropropan-2-yl)-4-(1,1,1,2-tetrafluoro-2-phenylethyl)benzene
Uniqueness
1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene is unique due to the specific arrangement and number of fluoro groups, which can significantly influence its chemical reactivity and physical properties compared to similar compounds.
Propriétés
Numéro CAS |
41485-24-9 |
|---|---|
Formule moléculaire |
C17H15F4NO2 |
Poids moléculaire |
341.30 g/mol |
Nom IUPAC |
1-(2-nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene |
InChI |
InChI=1S/C17H15F4NO2/c1-15(2,22(23)24)12-8-10-14(11-9-12)17(20,21)16(18,19)13-6-4-3-5-7-13/h3-11H,1-2H3 |
Clé InChI |
DYLJRSHGXMJLFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(F)F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate](/img/structure/B14674676.png)
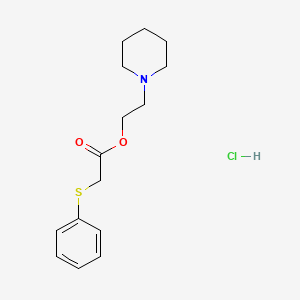
![N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea](/img/structure/B14674680.png)
![6-nitro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14674681.png)
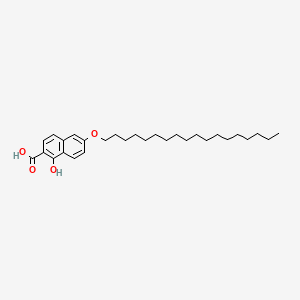
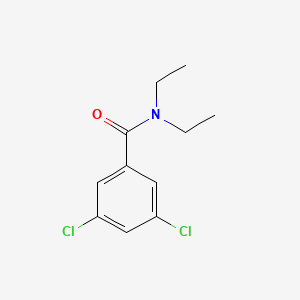

![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)
![3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate](/img/structure/B14674720.png)
